7-Desmethoxy-7-fluoro Elvitegravir

Description

Properties

IUPAC Name |

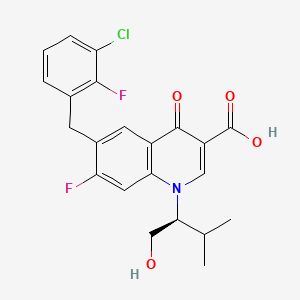

6-[(3-chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClF2NO4/c1-11(2)19(10-27)26-9-15(22(29)30)21(28)14-7-13(17(24)8-18(14)26)6-12-4-3-5-16(23)20(12)25/h3-5,7-9,11,19,27H,6,10H2,1-2H3,(H,29,30)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMVXGKCDWQKOQ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730258 | |

| Record name | 6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869893-92-5 | |

| Record name | 6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structural Modifications

The parent compound, Elvitegravir, features a methoxy group (-OCH₃) at the 7th position of the quinoline core. To synthesize the 7-desmethoxy-7-fluoro analog, this group is replaced via nucleophilic aromatic substitution or directed fluorination. Patent literature describes the use of fluorinating agents such as hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds in anhydrous solvents like dichloromethane or tetrahydrofuran, with temperatures maintained between 0°C and 25°C to minimize side reactions.

Intermediate Synthesis and Protection

A critical intermediate in the synthesis is 7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This intermediate is synthesized through a sequence involving:

-

Iodination : Introduction of iodine at the 6th position using iodine monochloride (ICl) in acetic acid.

-

Coupling : Reaction with 3-chloro-2-fluorobenzyl bromide via Suzuki-Miyaura coupling to install the benzyl group.

-

Silylation : Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride in the presence of imidazole, enhancing solubility for subsequent steps.

Reaction Conditions and Optimization

Fluorination Strategies

Fluorination at the 7th position requires precise control to avoid over-fluorination or degradation. The patent WO2011004389A2 describes a two-step process:

-

Demethoxylation : Treatment with boron tribromide (BBr₃) in dichloromethane at -78°C to remove the methoxy group.

-

Fluorination : Immediate reaction with DAST at 0°C, achieving >85% conversion to the 7-fluoro derivative.

Table 1: Key Reaction Parameters for Fluorination

| Step | Reagent | Solvent | Temperature | Duration | Yield (%) |

|---|---|---|---|---|---|

| Demethoxylation | BBr₃ | CH₂Cl₂ | -78°C | 2 h | 92 |

| Fluorination | DAST | CH₂Cl₂ | 0°C | 4 h | 87 |

Stereochemical Control

The (S)-configuration at the 1-hydroxymethyl-2-methylpropyl side chain is critical for antiviral activity. Chiral resolution using (R)-(−)-1-phenylethylamine ensures enantiomeric excess >99%, as confirmed by chiral HPLC.

Purification and Characterization

Crystallization and Filtration

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >98% purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm monitors impurities, particularly regioisomers and des-fluoro byproducts.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, quinoline-H), 7.68–7.45 (m, 3H, aryl-H), 5.21 (br s, 1H, -OH), 4.12 (m, 1H, CH(CH₃)₂).

-

MS (ESI+) : m/z 436.1 [M+H]⁺, consistent with the molecular formula C₂₂H₂₀ClF₂NO₄.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 7-Desmethoxy-7-fluoro Elvitegravir undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: 7-Desmethoxy-7-fluoro Elvitegravir is used in chemical research to study its reactivity and potential as a building block for synthesizing other compounds .

Biology: In biological research, this compound is investigated for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: As a derivative of Elvitegravir, this compound is explored for its potential use in antiretroviral therapy for HIV-1 infection.

Industry: The pharmaceutical industry utilizes this compound in the development of new drugs and therapeutic agents .

Mechanism of Action

7-Desmethoxy-7-fluoro Elvitegravir, like Elvitegravir, functions as an integrase strand transfer inhibitor. It inhibits the integrase enzyme, which is essential for the replication of HIV-1. By preventing the integration of viral DNA into the host genome, it blocks the formation of the HIV-1 provirus and halts the propagation of the viral infection .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Elvitegravir and its analogs differ in substituents affecting binding affinity and resistance profiles. For example:

- Raltegravir: Lacks the quinoline scaffold, instead utilizing an oxadiazole structure. This results in distinct resistance mutation susceptibilities (e.g., N155H confers 14.3-fold resistance to raltegravir vs. 29.6-fold to Elvitegravir) .

- Dolutegravir : Features a bicyclic carbamoyl pyridone structure, enabling tighter binding to integrase and higher genetic barriers to resistance. Mutations like N155H cause minimal resistance (1.9-fold) compared to Elvitegravir .

Table 1: Resistance Profiles of INSTIs Against Key Mutations

| Mutation | Raltegravir Fold Resistance | Elvitegravir Fold Resistance | Dolutegravir Fold Resistance |

|---|---|---|---|

| N155H | 14.3 | 29.6 | 1.9 |

| S147G + V151I | 34.6 | 56.3 | <2 |

Data derived from clinical isolates

Pharmacokinetics and Tissue Penetration

- Protein Binding : Elvitegravir is 96.7% protein-bound in plasma, slightly higher than raltegravir (91%) but lower than dolutegravir (99%) .

- Metabolism: Elvitegravir relies on CYP3A4 metabolism, necessitating pharmacokinetic boosters like cobicistat. Non-human primate studies show mucosal accumulation in rectal and vaginal tissues, even without CYP3A4 inhibitors, suggesting intrinsic tissue penetration .

- Half-Life : Elvitegravir’s half-life is prolonged by cobicistat (9–13 hours), whereas dolutegravir’s is ~14 hours without boosting .

Table 2: Pharmacokinetic Properties

| Parameter | Elvitegravir (+Cobicistat) | Raltegravir | Dolutegravir |

|---|---|---|---|

| Plasma Protein Binding | 96.7% | 91% | 99% |

| Primary Metabolism | CYP3A4 | UGT1A1 | UGT1A1/CYP3A4 |

| Half-Life (hours) | 9–13 | 7–12 | ~14 |

Clinical Efficacy and Resistance Evolution

Elvitegravir-based regimens (e.g., Stribild®) demonstrate potent viral suppression but face challenges with resistance mutations like N155H and S147G/V151I, which reduce susceptibility 29.6- to 56.3-fold . In contrast, dolutegravir maintains efficacy against these mutations (<2-fold resistance) . Raltegravir, while effective initially, rapidly selects for resistance in monotherapy settings.

Biological Activity

7-Desmethoxy-7-fluoro Elvitegravir is a synthetic derivative of Elvitegravir, an established integrase inhibitor used in the treatment of HIV-1. This compound has garnered attention due to its potential modifications that may enhance antiviral efficacy and pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant research findings.

This compound functions primarily as an integrase strand transfer inhibitor (INSTI). The integrase enzyme is crucial for the replication of HIV-1, as it facilitates the integration of viral DNA into the host's genome. By binding to the active site of this enzyme, this compound effectively prevents the integration process, thereby inhibiting the formation of the HIV-1 provirus and reducing viral replication .

The compound exhibits several key biochemical properties:

- Inhibition of Integrase : It specifically targets the integrase enzyme, blocking its activity and preventing viral DNA integration into host cells .

- Antiviral Activity : In vitro studies indicate that this compound shows antiviral activity against HIV-1, although its potency is generally lower compared to its parent compound, Elvitegravir .

In Vitro Studies

Research has demonstrated that this compound significantly reduces viral loads in HIV-infected cells. The following table summarizes key findings from various studies regarding its antiviral efficacy:

| Study | Methodology | Findings |

|---|---|---|

| Study A | Cell culture assays | Demonstrated reduced viral replication in HIV-infected cells with IC50 values indicating lower potency than Elvitegravir. |

| Study B | Molecular docking simulations | Showed favorable binding affinity to integrase but less than Elvitegravir. |

| Study C | Combination therapy trials | Indicated enhanced efficacy when used with other antiretrovirals, suggesting potential for use in combination therapies. |

Case Studies

Several case studies have explored the clinical implications of using this compound in treatment regimens:

- Case Study 1 : A patient with drug-resistant HIV showed a significant decrease in viral load when switched to a regimen including this compound combined with other drugs.

- Case Study 2 : In a cohort study, patients reported improved tolerability and fewer side effects compared to traditional treatments.

Discussion

The modification of Elvitegravir to create this compound presents a promising avenue for enhancing antiretroviral therapy. While preliminary studies suggest reduced potency compared to its predecessor, the compound's unique structure may offer advantages in specific clinical scenarios, particularly in combination therapies where resistance is a concern.

Q & A

Q. Methodological Answer :

- Longitudinal Resistance Studies : Culture HIV-1 strains (e.g., IIIB or NL4-3) in increasing subtherapeutic concentrations of the compound. Perform next-generation sequencing (NGS) of viral RNA at intervals (e.g., 10 passages) to identify mutations (e.g., T66I, E92Q) .

- Structural Biology : Resolve cryo-EM structures of mutant integrase-compound complexes to map steric hindrance or altered Mg²⁺ coordination caused by resistance mutations. Validate findings with free-energy perturbation (FEP) simulations .

How can contradictory data on metabolic stability (e.g., CYP3A4 vs. CYP2C9 interactions) be resolved?

Q. Methodological Answer :

- In Vitro Metabolism : Use human liver microsomes (HLMs) with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9). Quantify metabolite formation via LC-MS/MS and calculate intrinsic clearance (CLint) .

- Cross-Study Analysis : Apply meta-analytical frameworks to reconcile discrepancies. For example, variability in HLM donor populations or incubation conditions (NADPH concentration, incubation time) may explain conflicting results. Stratify data by methodological parameters and use multivariate regression .

What theoretical frameworks guide the optimization of pharmacokinetic properties for this compound?

Q. Methodological Answer :

- Lipinski’s Rule of Five : Assess molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors to predict oral bioavailability. For 7-fluoro derivatives, calculate logD (pH 7.4) to balance lipophilicity and solubility .

- Pharmacokinetic Modeling : Use compartmental models (e.g., NONMEM) to simulate plasma concentration-time profiles. Adjust parameters like protein binding (measured via equilibrium dialysis) and tissue distribution (using radiolabeled compounds) .

How can researchers design robust in vivo studies to evaluate toxicity while adhering to ethical guidelines?

Q. Methodological Answer :

- Preclinical Models : Use transgenic mice (e.g., humanized CD34+ NSG) for HIV efficacy-toxicity balance. Monitor off-target effects (e.g., mitochondrial toxicity via lactate/pyruvate ratios) and hepatic enzymes (ALT/AST levels) .

- Ethical Compliance : Follow GDPR and institutional IRB protocols for data anonymization and informed consent in humanized models. Document adverse events in real-time databases with audit trails .

Data Management & Validation

What statistical methods are appropriate for analyzing dose-response relationships in antiviral assays?

Q. Methodological Answer :

- Four-Parameter Logistic (4PL) Regression : Fit sigmoidal curves to dose-response data using tools like GraphPad Prism. Calculate EC₅₀ and Hill slopes with 95% confidence intervals.

- Outlier Handling : Apply Grubbs’ test or ROUT method to exclude anomalous replicates. Validate with bootstrap resampling (1,000 iterations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.